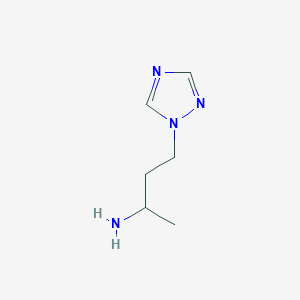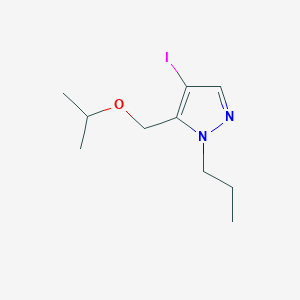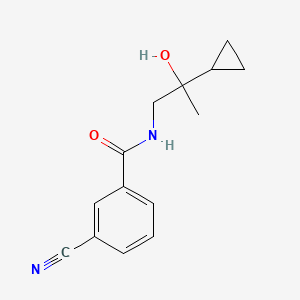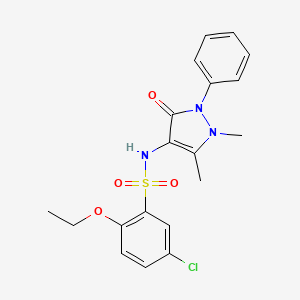
4-(1H-1,2,4-triazol-1-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to “4-(1H-1,2,4-triazol-1-yl)butan-2-amine” typically involves the reaction of specific precursors such as 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with other chemical reagents. These synthetic routes are designed to introduce or modify functional groups to achieve the desired compound with specific characteristics and biological activities. For example, compounds have been synthesized by reactions involving reduction processes and coupling with various aldehydes to yield structures with antitumor activity (Ye Jiao et al., 2015).
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactivity of “this compound” and its derivatives is influenced by the presence of the 1,2,4-triazole ring and other functional groups. These compounds can undergo various chemical reactions, including coupling reactions, reductions, and functional group transformations. These reactions can significantly alter the compound's biological activity and its potential therapeutic applications (V. Zelenov et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their potential application in pharmaceuticals. The crystal packing, hydrogen bonding, and molecular interactions within the crystal lattice can affect the compound's stability and solubility, impacting its bioavailability (K. Sancak et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, dictate the compound's utility in medicinal chemistry. Understanding these properties is essential for designing compounds with enhanced efficacy and reduced toxicity (V. Tirlapur et al., 2009).
科学的研究の応用
Antitumor Activity
4-(1H-1,2,4-triazol-1-yl)butan-2-amine shows potential in cancer research, particularly for its antitumor activities. A study found that a compound synthesized from it demonstrated good antitumor activity against the Hela cell line, with an IC50 value of 26 μM (叶姣 et al., 2015). Another research highlighted the synthesis of similar compounds with significant antitumor properties (Hu et al., 2010).
Synthesis of Derivatives
This compound plays a critical role in synthesizing various derivatives with potential biological activities. For example, the synthesis of trans N-Substituted Pyrrolidine derivatives bearing 1,2,4-triazole rings led to a library of 14 novel derivatives (Prasad et al., 2021). Another study detailed the creation of 1,4-bis[4-amino5-mercapto 1,2,4-triazol-3-yl] butane derivatives with potential biological activities (Tirlapur et al., 2009).
Microwave-Assisted Synthesis
The compound is used in innovative synthesis methods, like microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are significant in medicinal and agricultural chemistry (Tan et al., 2017).
Energetic Materials
It's also used in synthesizing nitrogen-rich compounds for applications in gas generators. The synthesis of energetic salts with positive heats of formation was demonstrated, examining their physicochemical properties (Srinivas et al., 2014).
Plant Growth Regulation
Compounds derived from this compound have shown promising plant-growth regulatory activities. A study synthesized new imine derivatives containing 1H-1,2,4-triazole and thiazole rings, indicating significant regulatory effects on plant growth (Qin et al., 2010).
Catalyst in Heterocycle Synthesis
The compound is used in catalysts for synthesizing 1,2,4-triazole-fused heterocycles, highlighting its importance in pharmaceuticals, agrochemicals, and material science (Thorve et al., 2023).
将来の方向性
The future directions for the research and application of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine could include further exploration of its potential uses in the synthesis of anticancer agents . Additionally, its role in accelerating reaction rates in the CuAAC process suggests potential applications in chemical synthesis .
作用機序
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer effects . These activities are generally attributed to the interaction of the triazole ring with biological targets, leading to alterations in cellular processes .
Biochemical Pathways
Other triazole compounds have been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . This suggests that 4-(1H-1,2,4-triazol-1-yl)butan-2-amine might also interfere with similar biochemical pathways.
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting that this compound might have similar effects.
生化学分析
Biochemical Properties
The 1,2,4-triazole ring in 4-(1H-1,2,4-triazol-1-yl)butan-2-amine can exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . These interactions allow the compound to bind to relevant receptors and enzymes .
Molecular Mechanism
The nitrogen atoms of the 1,2,4-triazole ring in this compound can bind to the iron in the heme moiety of CYP-450, a key interaction in the active site of the enzyme .
Temporal Effects in Laboratory Settings
Similar compounds have shown to influence the levels of endogenous hormones over time .
Metabolic Pathways
Similar compounds have shown to influence the levels of endogenous hormones .
特性
IUPAC Name |
4-(1,2,4-triazol-1-yl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-6(7)2-3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGHRYHUQOMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=NC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)

![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)
![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)




![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)
